N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide
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Description
N-(1-benzylpiperidin-4-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of studying the disposition, metabolism, and elimination pathways of novel compounds. Such studies can provide critical insights into the safety, efficacy, and dosing regimen of new drugs. For instance, the metabolism of [14C]SB-649868 in humans involved extensive processing and elimination mainly via feces, with significant findings on half-life and metabolite identification (Renzulli et al., 2011).
Urinary Metabolite Identification
The study of etridiazole's metabolites in humans, including the identification and quantification of carboxylic and mercapturic acid metabolites, serves as a model for how novel compounds might be monitored for biological exposure and effect. This approach aids in understanding the metabolic pathways and potential biomarkers for exposure (Welie et al., 2005).
Therapeutic Applications
While the specified compound's direct therapeutic applications are not discussed, examining the therapeutic efficacy and safety of similar compounds for treating conditions like Pityriasis versicolor indicates the potential medical uses of new chemical entities. Such research underlines the importance of clinical trials in establishing the effectiveness and safety profile of new treatments (Nasarre et al., 1992).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c24-17-7-4-8-19(13-17)26-22(31)28-23-27-20(15-32-23)21(30)25-18-9-11-29(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,25,30)(H2,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUCKFRQNIWZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.